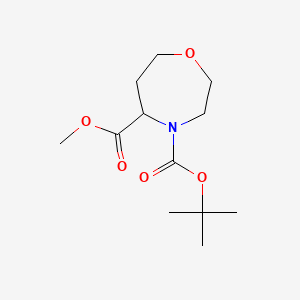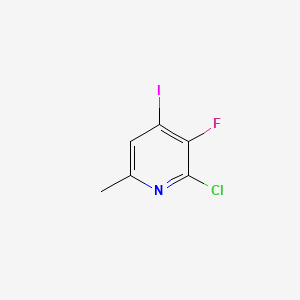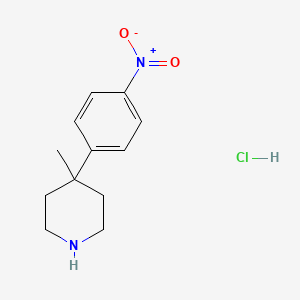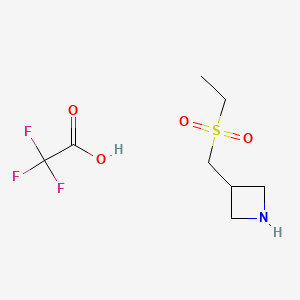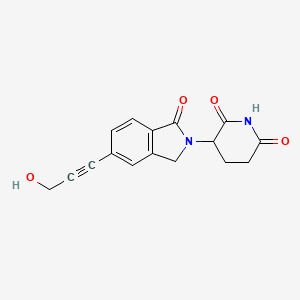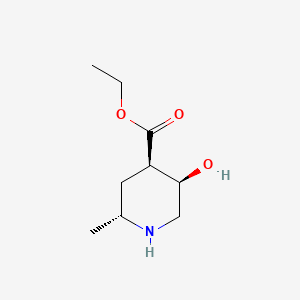![molecular formula C28H32O16 B13912573 5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13912573.png)
5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Complanatuside is a flavonol glycoside isolated from Astragalus complanatus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of complanatuside involves the extraction from Astragalus complanatus using solvents like ethanol or methanol. The extraction process typically includes steps such as maceration, filtration, and concentration .
Industrial Production Methods: Industrial production of complanatuside follows similar extraction methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) ensures the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Complanatuside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of complanatuside .
Applications De Recherche Scientifique
Complanatuside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Complanatuside is unique among flavonol glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Rhamnocitrin: Another flavonol glycoside with similar anti-inflammatory and anticancer properties.
Quercetin: A well-known flavonoid with broad-spectrum biological activities.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22-,23-,24-,27-,28+/m1/s1 |
Clé InChI |
KKPKUPKKMALLKG-BVVADKFVSA-N |
SMILES isomérique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
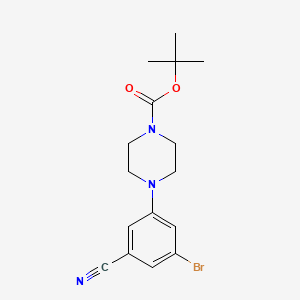

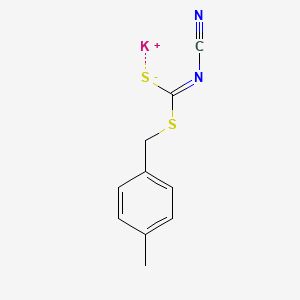
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)

